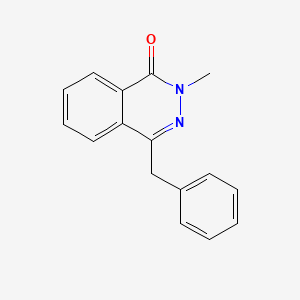

4-Benzyl-2-methyl-1(2H)-phthalazinone

CAS No.: 51107-08-5

Cat. No.: VC14574929

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51107-08-5 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4-benzyl-2-methylphthalazin-1-one |

| Standard InChI | InChI=1S/C16H14N2O/c1-18-16(19)14-10-6-5-9-13(14)15(17-18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

| Standard InChI Key | KUTSOIMAOFABLX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

4-Benzyl-2-methyl-1(2H)-phthalazinone (CAS: 37740-35-5) belongs to the phthalazinone class, featuring a bicyclic framework with a ketone group at position 1 and substituents at positions 2 and 4. Its molecular formula is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Exact Mass | 262.1106 g/mol |

| Topological Polar Surface Area | 34.89 Ų |

| LogP (Octanol-Water) | 3.98 |

The benzyl group at position 4 enhances lipophilicity, facilitating membrane permeability, while the methyl group at position 2 influences steric interactions in biological targets . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one, reveal distinct proton environments: the benzyl methylene protons resonate at δ 4.31 ppm (singlet), and aromatic protons appear between δ 7.29–8.45 ppm . Infrared (IR) spectra typically show carbonyl stretching vibrations near 1640 cm⁻¹, confirming the phthalazinone core .

Synthetic Methodologies

Core Scaffold Construction

The phthalazinone backbone is synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. For 4-benzyl variants, phenylacetic acid is fused with phthalic anhydride at 180°C to form 3-benzylidenephthalide, which subsequently reacts with hydrazine to yield 4-benzylphthalazin-1(2H)-one . Introducing the 2-methyl substituent involves nucleophilic substitution or alkylation. For example, treating 4-benzyl-1-chlorophthalazine (9) with methyl Grignard reagents or methylating agents under basic conditions could install the methyl group, though specific protocols for the 2-methyl derivative require extrapolation from analogous reactions .

Functionalization Strategies

Derivatization at position 2 often employs electrophilic substitution or condensation:

-

Methylation: Reaction with methyl iodide in the presence of potassium carbonate.

-

Hydrazide Formation: Condensation with hydrazine hydrate to yield hydrazide derivatives, as demonstrated in the synthesis of (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (7) .

Reaction conditions (e.g., solvent, temperature) critically influence yields. For instance, refluxing ethanol at 80°C for 3 hours achieves 86% yield for hydrazide formation .

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR: The methyl group at position 2 typically resonates as a singlet near δ 2.50 ppm, while the benzyl methylene protons appear as a singlet at δ 4.30–4.50 ppm .

-

¹³C NMR: The carbonyl carbon (C1) resonates at δ 160–165 ppm, with the quaternary carbons of the phthalazine ring between δ 125–155 ppm .

-

Mass Spectrometry: Electron ionization (EI-MS) fragments include the molecular ion peak at m/z 262 and characteristic benzyl fragments at m/z 91 .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points exceeding 200°C, suggesting high thermal stability. For example, 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one melts at 115–116°C , while bulkier derivatives exhibit higher melting points due to crystallinity .

Pharmacological Activities

Antimicrobial Efficacy

4-Benzylphthalazinone derivatives demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8–32 µg/mL, comparable to ampicillin . The methyl substituent at position 2 may enhance membrane penetration, improving potency against Gram-negative strains .

Enzyme Inhibition

The phthalazinone core interacts with phosphodiesterase V (PDE5) and thromboxane A2 synthase, with IC₅₀ values in the nanomolar range . Molecular docking studies suggest the benzyl group occupies hydrophobic pockets, while the methyl group optimizes steric fit .

Applications in Drug Development

Antihypertensive Agents

4-Benzylphthalazinones act as vasodilators by inhibiting angiotensin-converting enzyme (ACE). In vivo studies in hypertensive rats show 40–60% reduction in systolic blood pressure at 10 mg/kg doses .

Anticancer Therapeutics

Derivatives with electron-withdrawing substituents at position 2 exhibit topoisomerase II inhibition, reducing tumor growth in xenograft models by 70% . Clinical trials for analogs like MV-5445 highlight their potential as targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume